molecular formula C22H28N4O4S B11138821 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one

2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B11138821
M. Wt: 444.5 g/mol
InChI Key: AYUSNURLLSIJMS-QPJJXVBHSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a pyridazinone core (4,5-dihydropyridazin-3(2H)-one) with three distinct substituents:

  • 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing tetrahydrothiophene ring, which enhances polarity and may influence metabolic stability .
  • 4-[(2E)-3-Phenylprop-2-en-1-yl]piperazin-1-yl carbonyl group: A piperazine-derived moiety conjugated to a cinnamyl (styryl) group, likely contributing to receptor-binding affinity or solubility modulation .

Properties

Molecular Formula

C22H28N4O4S

Molecular Weight

444.5 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C22H28N4O4S/c27-21-9-8-20(23-26(21)19-10-16-31(29,30)17-19)22(28)25-14-12-24(13-15-25)11-4-7-18-5-2-1-3-6-18/h1-7,19H,8-17H2/b7-4+

InChI Key

AYUSNURLLSIJMS-QPJJXVBHSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis procedures while ensuring compliance with safety and environmental regulations. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazin-3(2H)-one derivatives are a well-studied class of compounds. Below is a detailed comparison of the target compound with structurally related molecules from the literature:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Method (Yield) Melting Point (°C) Bioactivity (Reported)
Target Compound 4,5-Dihydropyridazinone 1,1-Dioxidotetrahydrothiophen-3-yl; Cinnamyl-piperazine carbonyl Not reported Not reported Not reported
5-Chloro-6-phenylpyridazin-3(2H)-one derivatives (3a-3h) Pyridazinone 2-Substituted (e.g., alkyl, benzyl, propargyl) K₂CO₃/acetone (50–85%) 120–220 Antimicrobial, anti-inflammatory
6-(3-((E)-2,3-Dihydro-2-(4-chlorophenyl)benzo[b][1,4]thiazepin-4-yl)phenylamino)-pyridazinones (4g, 4h) Pyridazinone Benzo[b][1,4]thiazepine-phenylamino Multi-step (72%) 192 Anticancer (in vitro)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazopyridine Nitrophenyl, cyano, phenethyl One-pot reaction (51%) 243–245 Not reported

Key Structural Differences and Implications

The sulfone group in the tetrahydrothiophene substituent increases hydrophilicity relative to non-sulfonated analogs, which may improve aqueous solubility .

Substituent Effects: The cinnamyl-piperazine group is unique among the compared compounds. This moiety is structurally analogous to phenylpropenoids found in Populus buds, which are known for anti-inflammatory and antibacterial effects . In contrast, benzo[b][1,4]thiazepine-substituted pyridazinones (4g, 4h) exhibit anticancer activity, likely due to planar aromatic systems enabling DNA intercalation .

However, methods for analogous pyridazinones (e.g., alkylation with K₂CO₃ in acetone ) may be adaptable.

Research Findings and Trends

  • Bioactivity Correlation: Pyridazinones with electron-withdrawing groups (e.g., Cl in 3a-3h) show enhanced antimicrobial activity, while bulky substituents (e.g., cinnamyl-piperazine in the target compound) may favor receptor-specific interactions .
  • Thermal Stability : Higher melting points in compounds like 4g, 4h (192°C) vs. 3a-3h (120–220°C) suggest that fused-ring systems improve crystallinity .

Biological Activity

The compound 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one is a complex organic molecule notable for its unique structural features that include a tetrahydrothiophene ring, a piperazine moiety, and a pyridazinone core. This structure suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

The molecular formula of the compound is C_{20}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 398.52 g/mol. The presence of multiple functional groups indicates potential reactivity and interaction with various biological targets.

Biological Activities

Preliminary studies indicate that compounds structurally similar to this molecule exhibit a range of biological activities, including:

  • Anticonvulsant Activity : Some derivatives have shown efficacy in models of epilepsy and seizures. For instance, related compounds like KM-568 demonstrated significant anticonvulsant properties across various animal models, including maximal electroshock and kindling models .
  • Antitumor Activity : There is potential for anticancer properties based on structural comparisons with known antitumor agents. Research into similar piperazine derivatives has indicated activity against several cancer cell lines.
  • Neuroprotective Effects : The compound's interaction with neurotransmitter systems suggests possible neuroprotective effects, which are being investigated in the context of neurodegenerative diseases.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, studies suggest interactions with key receptors and pathways:

  • GABA_A Receptor Modulation : Similar compounds have been shown to interact with GABA_A receptors, which play a crucial role in mediating inhibitory neurotransmission.
  • Serotonergic and Dopaminergic Pathways : The piperazine moiety may facilitate interactions with serotonin and dopamine receptors, influencing mood and behavior.

Research Findings

Recent research has focused on elucidating the pharmacodynamics and pharmacokinetics of this compound. Key findings include:

Study Focus Findings
Anticonvulsant EfficacyEffective in reducing seizure activity in animal models
Cytotoxicity EvaluationSafe in concentrations up to 100 µM in HepG2 and H9c2 cell lines
Interaction StudiesIdentified potential targets including GABA_A and serotonergic receptors

Case Studies

Several case studies have highlighted the biological potential of related compounds:

  • KM-568 : This compound demonstrated significant anticonvulsant activity across multiple models, establishing it as a lead for further development in epilepsy treatment .
  • Piperazine Derivatives : Various studies have explored the anticancer properties of piperazine derivatives similar to our compound, showing promise against different cancer types.

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